molecular formula C15H12F3N3O2 B590287 羟基伐尼克兰三氟乙酸盐 CAS No. 357426-10-9

羟基伐尼克兰三氟乙酸盐

货号: B590287
CAS 编号: 357426-10-9
分子量: 323.275
InChI 键: UPELGARMUSJCPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

生物活性

Hydroxy Varenicline N-Trifluoroacetate is a derivative of varenicline, primarily known for its role as a partial agonist at nicotinic acetylcholine receptors. This compound has garnered attention due to its potential applications in smoking cessation and other therapeutic areas related to addiction and neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Hydroxy Varenicline N-Trifluoroacetate has the molecular formula C15H12F3N3O2C_{15}H_{12}F_3N_3O_2. The trifluoroacetate group enhances its pharmacological properties, potentially improving efficacy and bioavailability compared to its parent compound, varenicline. The compound is characterized by:

  • Partial Agonist Activity : Exhibits partial agonism at alpha-4 beta-2 nicotinic acetylcholine receptors.
  • Chemical Reactivity : Capable of undergoing hydrolysis to yield Hydroxy Varenicline and trifluoroacetic acid, influencing its metabolic pathways.

Hydroxy Varenicline N-Trifluoroacetate acts primarily by:

  • Receptor Activation : It partially activates nicotinic acetylcholine receptors, mimicking nicotine's effects while reducing withdrawal symptoms and cravings associated with nicotine dependence.
  • Influencing Neurotransmitter Release : The compound modulates neurotransmitter release in the cholinergic system, potentially affecting mood and cognition.

Pharmacokinetics

The pharmacokinetic profile of Hydroxy Varenicline N-Trifluoroacetate includes:

  • Solubility : Slight solubility in chloroform and methanol, which may affect its absorption and distribution in biological systems.
  • Metabolism : As a metabolite of varenicline, it contributes to the overall pharmacological effects observed with varenicline treatment.

Biological Activity

The biological activity of Hydroxy Varenicline N-Trifluoroacetate can be summarized as follows:

Activity Type Description
Nicotinic Receptor AgonismPartial agonist at alpha-4 beta-2 nicotinic receptors, aiding in smoking cessation.
Neurotransmitter ModulationInfluences neurotransmitter systems, potentially impacting addiction-related behaviors.
Safety ProfileGenerally well-tolerated with a lower incidence of adverse events compared to other treatments .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of Hydroxy Varenicline N-Trifluoroacetate and related compounds:

  • Smoking Cessation Trials : Clinical trials have demonstrated that varenicline (and by extension, its derivatives) significantly improves smoking cessation rates compared to placebo. For instance, a study showed that participants using varenicline had a continuous abstinence rate of 38.2% versus 11.6% for placebo during the initial weeks .
  • Safety Assessments : A meta-analysis indicated that varenicline users did not exhibit an increased risk for major cardiovascular or neuropsychiatric events compared to nicotine replacement therapies (NRT) . This suggests that Hydroxy Varenicline N-Trifluoroacetate may share a similar safety profile.
  • Neurological Impact Studies : Research indicates that compounds like Hydroxy Varenicline N-Trifluoroacetate may influence dopamine levels through modulation of nicotinic receptors, which is crucial for understanding their role in addiction treatment .

属性

IUPAC Name

14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELGARMUSJCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857858
Record name 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357426-10-9
Record name 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。